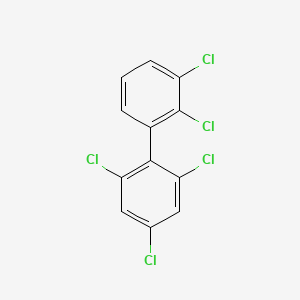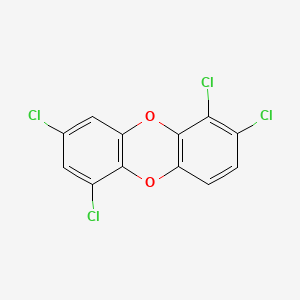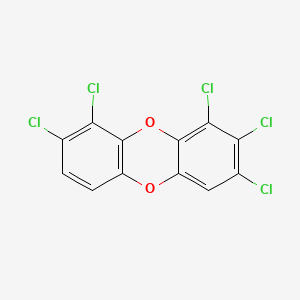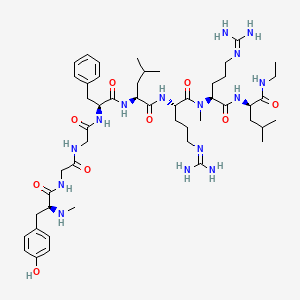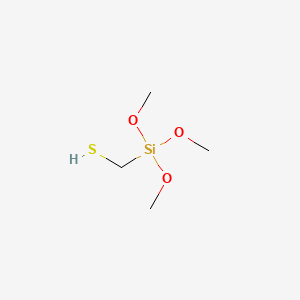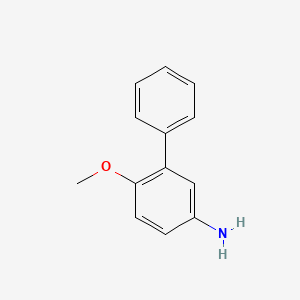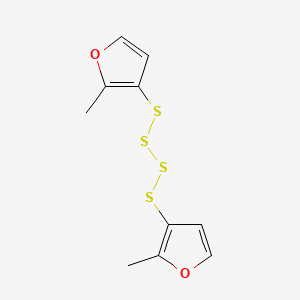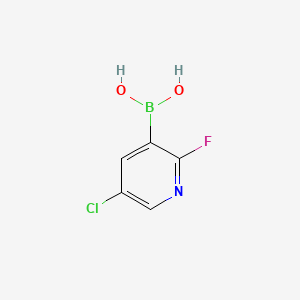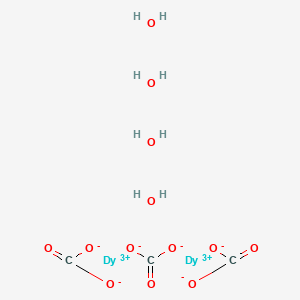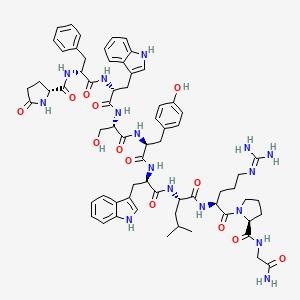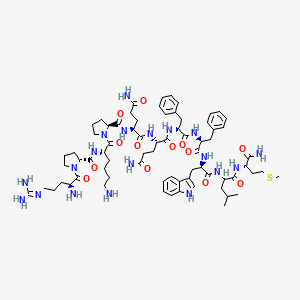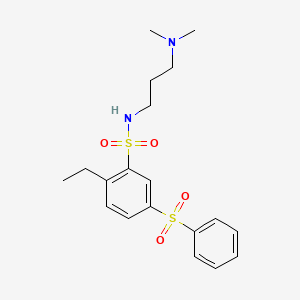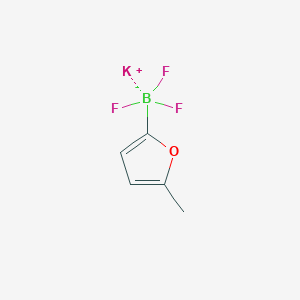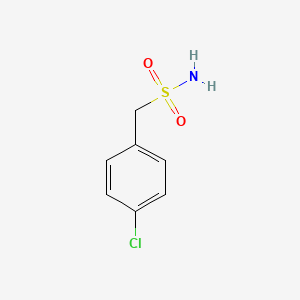
(4-Chlorophenyl)methanesulfonamide
説明
“(4-Chlorophenyl)methanesulfonamide” is a chemical compound with the molecular formula C7H8ClNO2S . It has a molecular weight of 205.66 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “(4-Chlorophenyl)methanesulfonamide” is 1S/C7H8ClNO2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) . This code provides a specific representation of the molecule’s structure.科学的研究の応用
Structural Analysis and Chemical Properties
- Conformation and Bond Parameters : The conformation of the N—H bond in related compounds like N-(3,4-Dichlorophenyl)methanesulfonamide and N-(2,4-Dichlorophenyl)methanesulfonamide has been studied for insights into bond parameters and torsion angles, which are key in understanding the physical and chemical properties of these compounds. This can be significant in applications like molecular design and synthesis (Gowda, Foro, & Fuess, 2007)(Gowda, Foro, & Fuess, 2007).
Chemical Synthesis and Reactivity
- Synthesis Processes : The synthesis of derivatives like α-styryl carbinol antifungal agents, which include (α-(4-chlorophenyl)-α-[1-(2-chlorophenyl)ethenyl]-1H-1,2,4-triazole-1-ethanol, demonstrates the application in creating compounds with potential pharmaceutical uses. Such processes often involve selection of specific precursors and reaction conditions for desired outcomes (PestiJaan et al., 1998).
- Chemoselective Reagents : Research on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, prepared from related compounds, highlights their use as chemoselective N-acylation reagents. This chemoselectivity is crucial for specific reactions in organic synthesis, indicating broad application in chemical manufacturing (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Environmental and Biological Implications
- Environmental Contamination : Studies on compounds like Tris(4-chlorophenyl)methane highlight the presence of such chlorinated compounds in the environment, especially as contaminants in biological samples. Understanding the environmental distribution and toxicity of these compounds is crucial for assessing environmental impact and formulating regulations (Buser, 1995)(Boer, 1997).
- Dechlorination in Sediments : Research on the anaerobic dechlorination of chlorophenols in freshwater sediments, such as the transformation of 2,4-dichlorophenol to 4-chlorophenol, reveals important environmental processes. This understanding aids in environmental remediation efforts and the management of chlorinated organic contaminants in natural water bodies (Kohring, Zhang, & Wiegel, 1989).
Advanced Material Synthesis
- N-Arylation Methods : The development of a Pd-catalyzed N-arylation of methanesulfonamide provides a safer alternative to traditional methods involving potentially genotoxic reagents. This technique is important in the synthesis of complex organic molecules, including pharmaceuticals (Rosen, Ruble, Beauchamp, & Navarro, 2011).
Pharmaceutical Development
- Drug Synthesis and Analysis : The synthesis and structural analysis of nimesulidetriazole derivatives, including N-(2-phenoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide, contribute to the development of new pharmaceuticals. Understanding the crystal structures and intermolecular interactions in these compounds is crucial for drug design and development (Dey et al., 2015).
Environmental Movement and Impact
- Plant Absorption and Movement : Studying the movement of related compounds like 2,4-dichlorophenyl methanesulfonate in plants provides insights into the environmental behavior of these chemicals. This is significant for understanding the impact of such compounds on agricultural systems and environmental health (Rader, Burton, & Mcbeth, 1970).
Safety And Hazards
特性
IUPAC Name |
(4-chlorophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGCRXVYUSRRQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342358 | |
| Record name | (4-Chlorophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)methanesulfonamide | |
CAS RN |
71799-35-4 | |
| Record name | (4-Chlorophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



